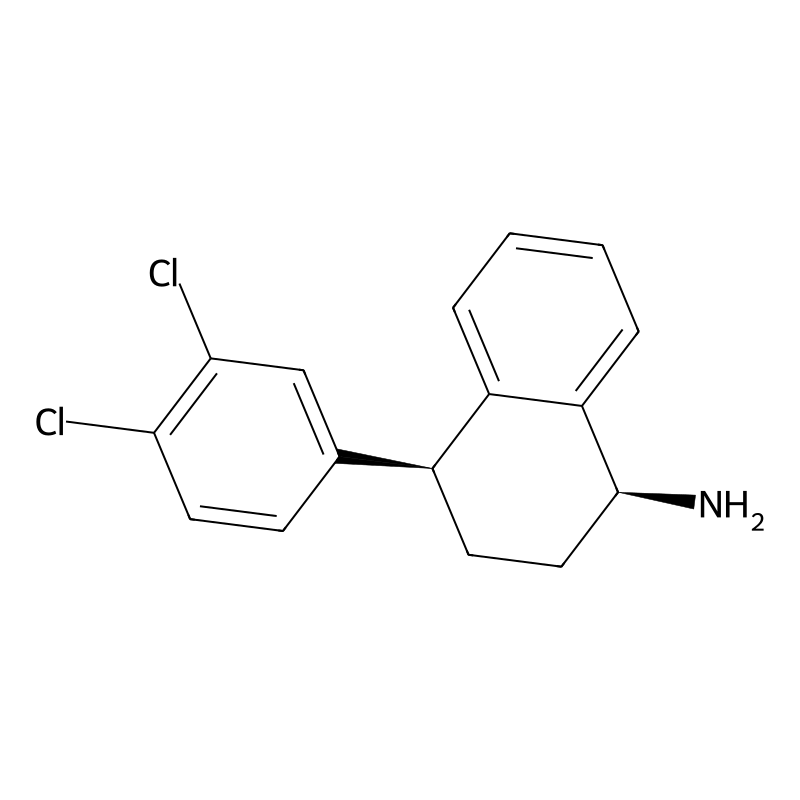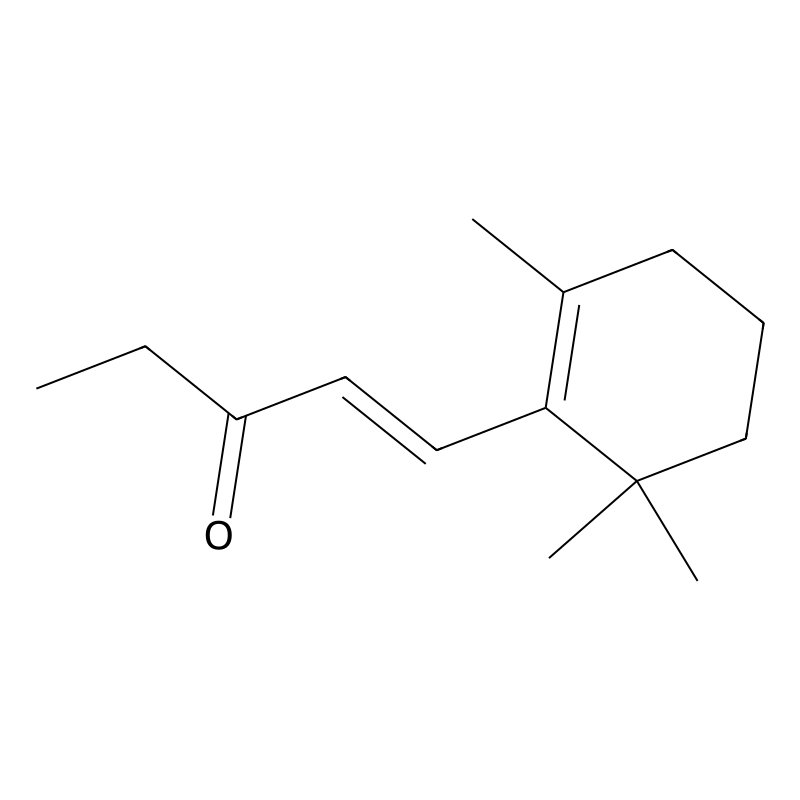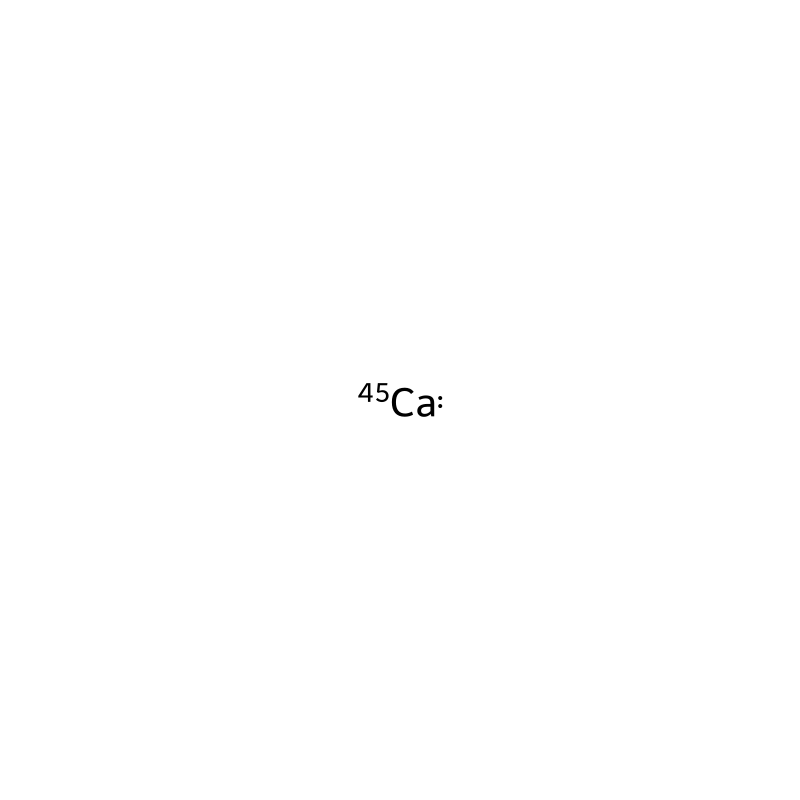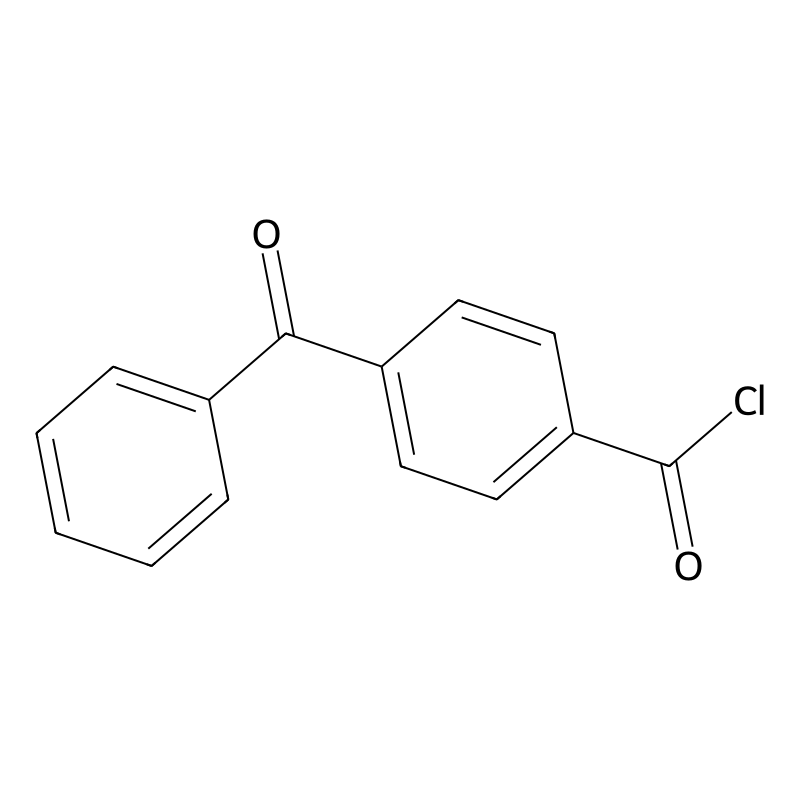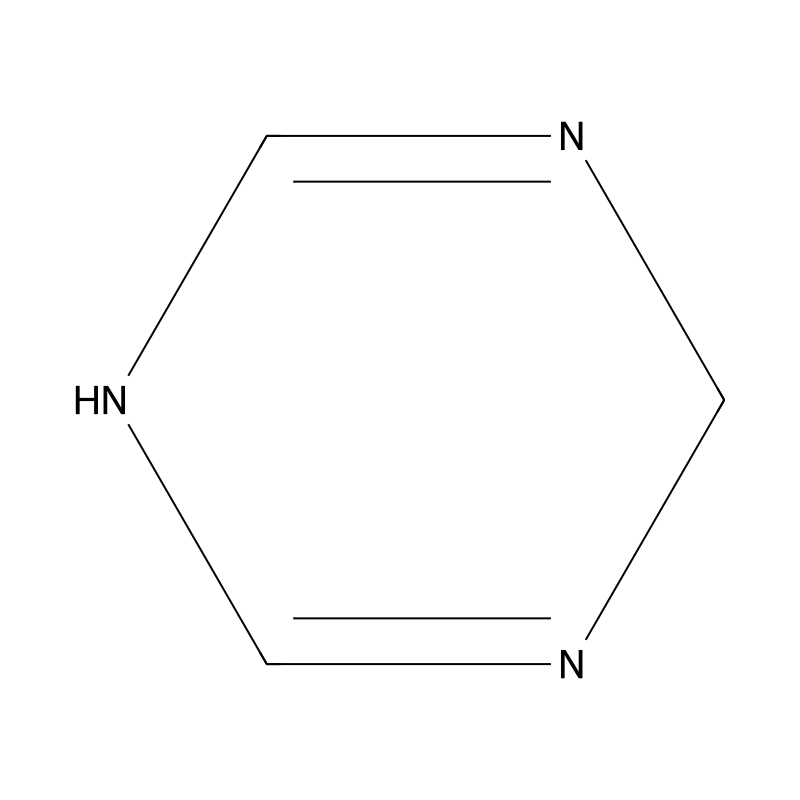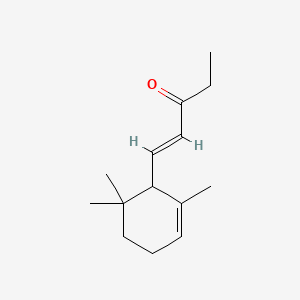PHA 408

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
IKK-2 Inhibition and Anti-Inflammatory Properties
PHA-408 is a small molecule inhibitor that targets IkappaB kinase-2 (IKK-2), an enzyme critical for the activation of the nuclear factor-kappaB (NF-κB) pathway []. NF-κB is a key signaling pathway involved in inflammation, immune response, and cell survival. By inhibiting IKK-2, PHA-408 demonstrates potent anti-inflammatory properties []. Studies have shown that PHA-408 effectively suppresses inflammation-induced cellular events, including the phosphorylation and degradation of IκBα, phosphorylation of p65, and the expression of inflammatory mediators [].
Selectivity for IKK-2
A significant advantage of PHA-408 is its high selectivity for IKK-2 compared to IKK-1, another closely related kinase. Studies report IC50 values (concentration required for 50% inhibition) of 10-40 nM for IKK-2 and 14 μM for IKK-1, indicating a high degree of selectivity for the target enzyme []. This selectivity is crucial for minimizing potential off-target effects associated with inhibiting other kinases.
PHA 408 is a selective inhibitor of IκB kinase β, also known as IKK-2. This compound is characterized by its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, which plays a crucial role in inflammatory responses and cellular survival. The chemical structure of PHA 408 includes a chloro-substituted isonicotinamide moiety and a fluorophenyl group, contributing to its potency as an ATP-competitive inhibitor. The compound has been studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease .
PHA 408 functions primarily through its interaction with IKK-2, leading to the inhibition of downstream signaling pathways associated with inflammation. When PHA 408 binds to the ATP-binding site of IKK-2, it prevents the phosphorylation of IκB proteins, which are necessary for the activation of NF-κB. This inhibition results in decreased nuclear translocation of NF-κB dimers and reduced transcription of pro-inflammatory genes . The reactions can be summarized as follows:
- Binding: PHA 408 binds to IKK-2.
- Inhibition: This prevents phosphorylation of IκB proteins.
- Outcome: Reduced NF-κB activity and lower levels of inflammatory cytokines.
PHA 408 exhibits significant anti-inflammatory properties by selectively inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha. In cellular models, it has been shown to suppress interleukin-1 alpha-induced phosphorylation of p65, a subunit of NF-κB, thereby reducing inflammation . Additionally, studies indicate that PHA 408 can inhibit prostaglandin E2 production in synovial fibroblasts from patients with rheumatoid arthritis, further demonstrating its potential therapeutic effects in managing inflammatory conditions .
The synthesis of PHA 408 involves several steps that typically include:
- Formation of the isonicotinamide moiety: This is achieved through condensation reactions between appropriate amines and carboxylic acids.
- Introduction of the chloro group: This can be accomplished using chlorination reagents under controlled conditions.
- Attachment of the fluorophenyl group: This step often involves coupling reactions that link aryl halides with amines or other nucleophiles.
The detailed synthetic pathway may vary based on specific laboratory protocols but generally adheres to standard organic synthesis techniques .
PHA 408 has several potential applications in medicinal chemistry and pharmacology:
- Anti-inflammatory therapies: Its primary use is as an anti-inflammatory agent in conditions like rheumatoid arthritis and chronic obstructive pulmonary disease.
- Research tool: It serves as a valuable tool for studying NF-κB signaling pathways in various biological systems.
- Drug development: PHA 408's mechanism of action makes it a candidate for developing new therapies targeting inflammatory diseases .
Research on PHA 408 has focused on its interactions with various biological targets:
- IKK-2: The primary target; PHA 408 shows high selectivity for this kinase over other kinases.
- Cytokine production: Studies have demonstrated that PHA 408 effectively reduces levels of pro-inflammatory cytokines in vitro and in vivo.
- Safety assessments: Toxicological studies indicate that PHA 408 has a favorable safety profile at therapeutic doses .
Several compounds share structural or functional similarities with PHA 408, particularly regarding their role as IKK inhibitors or anti-inflammatory agents. These include:
Uniqueness of PHA 408
PHA 408 stands out due to its selective inhibition profile for IKK-2 specifically, which minimizes off-target effects commonly observed with broader spectrum inhibitors. Its targeted action allows for more precise modulation of inflammatory pathways without significantly affecting other critical cellular processes.
IKK-2 Inhibition: Binding Kinetics, Selectivity, and ATP-Competitive Nature
PHA 408 functions as a highly selective, ATP-competitive inhibitor of IκB kinase-2 (IKK-2), demonstrating exceptional binding kinetics and remarkable selectivity profiles that distinguish it from other kinase inhibitors [1] [2] [3]. The compound exhibits a potent inhibitory activity with an IC50 value ranging from 10 to 40 nanomolar against IKK-2, representing one of the most potent selective IKK-2 inhibitors characterized to date [4] [1] [2] [5].
Binding Kinetics and ATP-Competitive Mechanism
The inhibitory mechanism of PHA 408 is characterized by its tight binding properties with a relatively slow dissociation rate from the IKK-2 enzyme complex [1] [3] [6]. Kinetic studies have demonstrated that PHA 408 binds to IKK-2 with an off-rate half-life (t1/2) of approximately 124 minutes, indicating exceptionally stable enzyme-inhibitor complex formation [7]. This slow off-rate contributes significantly to the prolonged inhibitory effects observed in both cellular and animal models, allowing for sustained suppression of IKK-2 activity even after drug clearance from the systemic circulation [1] [3].
The ATP-competitive nature of PHA 408 has been definitively established through comprehensive biochemical analyses [1] [3] [6] [8]. The compound competes directly with adenosine triphosphate for binding to the ATP-binding site of IKK-2, preventing the phosphorylation of downstream substrates including IκBα proteins [1] [3]. Detailed kinetic studies using varying ATP concentrations have confirmed that PHA 408 inhibition can be overcome by increasing ATP concentrations, consistent with classical competitive inhibition kinetics [7] [9].
Selectivity Profile and Off-Target Effects
PHA 408 demonstrates exceptional selectivity for IKK-2 over its closely related family member IKK-1 (IKKα), with greater than 350-fold selectivity as evidenced by IC50 values of 10-40 nanomolar for IKK-2 versus 14 micromolar for IKK-1 [1] [2] [5]. This remarkable selectivity is particularly significant given the high structural similarity between these two kinases within the IKK complex [5].
Comprehensive kinase selectivity profiling has revealed that PHA 408 maintains high selectivity against a broad panel of kinases. Against a panel of 26 representative kinases, PHA 408 showed IC50 values greater than 30 micromolar, representing greater than 750-fold selectivity compared to its IKK-2 target [4]. Specific selectivity data include IC50 values of 0.6 micromolar against Pim-1 kinase (15-fold selectivity) and greater than 0.6 micromolar against Pim-2, Tie2, TrkA, and p70S6K kinases, indicating greater than 15-fold selectivity for each of these targets [4].
The high selectivity profile of PHA 408 has been attributed to its unique binding mode within the ATP-binding site of IKK-2 [10] [11]. Structural studies using IKK-2 mutants, particularly the F26A mutant where phenylalanine-26 in the glycine-rich loop was replaced with alanine, have revealed the critical role of specific amino acid residues in determining the time-dependent binding characteristics of PHA 408 [10] [11]. These studies represent the first evidence demonstrating the role of a glycine-rich loop residue in kinase binding kinetics [10] [11].
Nuclear Factor-κB Regulation: Inhibition of IκBα Phosphorylation, Nuclear Translocation, and DNA Binding
PHA 408 exerts its primary therapeutic effects through comprehensive inhibition of the canonical Nuclear Factor-κB signaling pathway [12] [13] [14]. The compound effectively blocks multiple sequential steps in Nuclear Factor-κB activation, from initial IκBα phosphorylation through nuclear translocation and DNA binding of Nuclear Factor-κB dimers [12] [13].
Inhibition of IκBα Phosphorylation and Degradation
The primary mechanism by which PHA 408 regulates Nuclear Factor-κB signaling involves direct inhibition of IκBα phosphorylation by IKK-2 [12] [13] [14]. Under normal inflammatory conditions, activated IKK-2 phosphorylates IκBα proteins at specific serine residues, marking them for ubiquitination and subsequent proteasomal degradation [12] [13]. PHA 408 prevents this critical phosphorylation event, thereby maintaining IκBα proteins in their active, Nuclear Factor-κB-inhibitory state [12] [13].
Experimental studies have demonstrated that PHA 408 achieves complete inhibition of IκBα phosphorylation at concentrations of 1 to 10 micromolar in peripheral blood mononuclear cells exposed to lipopolysaccharide [15]. In vivo studies using rat models of lung inflammation have shown that PHA 408 administration at 45 milligrams per kilogram significantly reduces IκBα degradation in lung tissue following exposure to lipopolysaccharide or cigarette smoke [12] [13].
The preservation of IκBα protein levels represents a critical downstream consequence of IKK-2 inhibition by PHA 408 [12] [13] [16]. Studies using isolated muscle tissue have demonstrated that PHA 408 treatment at 20 micromolar concentration significantly increases cytosolic IκBα protein levels, indicating effective prevention of IκBα degradation [16]. This increase in cytosolic IκBα serves as a biochemical marker of effective Nuclear Factor-κB pathway inhibition [16].
Prevention of Nuclear Translocation
PHA 408 effectively prevents nuclear translocation of Nuclear Factor-κB subunits, particularly the p65 (RelA) subunit, which represents the transcriptionally active component of most Nuclear Factor-κB dimers [12] [13] [14]. Under inflammatory conditions, degradation of IκBα proteins releases Nuclear Factor-κB dimers from cytoplasmic retention, allowing their nuclear translocation and subsequent DNA binding [12] [13].
Comprehensive immunoblotting studies of nuclear and cytoplasmic fractions have demonstrated that PHA 408 treatment results in dose-dependent reduction in nuclear p65 levels [12] [13] [16]. In rat lung inflammation models, oral administration of PHA 408 at 45 milligrams per kilogram achieved approximately 50 percent reduction in nuclear p65 levels compared to vehicle-treated controls [12] [13]. Similarly, intraperitoneal administration of PHA 408 at optimal dosing regimens resulted in significant reductions in nuclear p65 accumulation in tissue-specific studies [16].
Inhibition of DNA Binding Activity
The ultimate functional consequence of PHA 408-mediated Nuclear Factor-κB pathway inhibition is the prevention of Nuclear Factor-κB DNA binding and subsequent transcriptional activation [12] [13]. PHA 408 treatment effectively reduces Nuclear Factor-κB DNA binding activity as measured by electrophoretic mobility shift assays and transcription factor binding assays [12] [13].
Quantitative analysis of Nuclear Factor-κB DNA binding activity has revealed that PHA 408 administration results in dose-dependent reduction in Nuclear Factor-κB-DNA complex formation [12] [13]. In lipopolysaccharide-exposed rat lungs, PHA 408 treatment decreased Nuclear Factor-κB DNA binding activity by 1.9-fold compared to controls, while in cigarette smoke-exposed animals, the reduction was 3.6-fold [12]. Parallel experiments using Trans-AM p65 transcription factor assays confirmed these findings, showing 2.8-fold and 1.9-fold reductions in Nuclear Factor-κB p65 DNA binding activity in lipopolysaccharide and cigarette smoke models, respectively [12].
Downstream Effects: Modulation of Cytokines (IL-6, TNF-α, CINC-1), Chemokines, and Pro-Inflammatory Mediators
The inhibition of Nuclear Factor-κB signaling by PHA 408 results in comprehensive suppression of pro-inflammatory gene expression, affecting multiple classes of inflammatory mediators including cytokines, chemokines, and other inflammatory effector molecules [12] [13] [17] [15]. These downstream effects represent the primary therapeutic benefits observed in various inflammatory disease models [12] [13].
Cytokine Modulation
PHA 408 demonstrates potent inhibitory effects on the production of key inflammatory cytokines, particularly interleukin-6, tumor necrosis factor-α, and interleukin-1β [12] [13] [15]. These cytokines represent critical mediators of inflammatory responses and are primary transcriptional targets of Nuclear Factor-κB signaling [12] [13].
Interleukin-6 Regulation: PHA 408 treatment significantly reduces interleukin-6 production in multiple experimental models [12] [13] [18]. In rat lung inflammation studies, both lipopolysaccharide and cigarette smoke exposure resulted in elevated interleukin-6 levels that were significantly reduced by PHA 408 administration [12] [13]. Cell culture studies using various inflammatory cell types have demonstrated that PHA 408 inhibits interleukin-6 mRNA expression with IC50 values in the micromolar range [18] [15].
Tumor Necrosis Factor-α Suppression: PHA 408 effectively reduces tumor necrosis factor-α production in both systemic and tissue-specific inflammatory models [1] [12] [13] [15]. Intravenous administration of PHA 408 at 50 milligrams per kilogram significantly reduced serum tumor necrosis factor-α levels in lipopolysaccharide-challenged rats within 90 minutes of treatment [1]. Studies using peripheral blood mononuclear cells have shown that PHA 408 inhibits both lipopolysaccharide-induced and basal tumor necrosis factor-α production with IC50 values of approximately 40 to 70 nanomolar [15].
Interleukin-1β Modulation: PHA 408 treatment results in significant reduction of interleukin-1β levels in inflammatory tissue models [12] [13]. In bronchoalveolar lavage fluid from rats exposed to lipopolysaccharide or cigarette smoke, PHA 408 administration at therapeutic doses significantly reduced interleukin-1β concentrations compared to vehicle-treated controls [12] [13].
Chemokine and Neutrophil Recruitment Factors
PHA 408 exerts profound effects on chemokine production, particularly cytokine-induced neutrophil chemoattractant-1 (CINC-1), which represents the rat homolog of human interleukin-8 [12] [13]. CINC-1 plays a critical role in neutrophil recruitment and activation during inflammatory responses [12] [13].
Detailed time-course studies have demonstrated that PHA 408 treatment significantly reduces CINC-1 levels in bronchoalveolar lavage fluid following inflammatory stimuli [12] [13]. At 15 and 45 milligrams per kilogram doses, PHA 408 significantly reduced cigarette smoke-induced CINC-1 levels at 1 hour post-exposure, with the higher dose maintaining efficacy through 4 and 24 hours [12] [13]. In lipopolysaccharide models, only the higher PHA 408 dose (45 milligrams per kilogram) achieved significant CINC-1 reduction at 1 hour post-exposure [12] [13].
Additional Inflammatory Mediators
PHA 408 treatment affects multiple additional inflammatory mediators that contribute to tissue damage and disease progression [17] [15]. These include granulocyte-macrophage colony-stimulating factor, prostaglandin E2, matrix metalloproteinases, and various chemokines produced by different cell types involved in inflammatory responses [17] [15].
In rheumatoid arthritis-relevant cell systems, PHA 408 demonstrates inhibitory effects on prostaglandin E2 production in synovial fibroblasts isolated from patients, with an IC50 of approximately 0.6 micromolar [4]. Studies using human fibroblast-like synoviocytes have shown that PHA 408 inhibits tumor necrosis factor-α or interleukin-1β induced production of RANTES and monocyte chemoattractant protein-1, demonstrating the Nuclear Factor-κB-dependent nature of these responses [17].
Matrix metalloproteinase production, which contributes to tissue destruction in inflammatory arthritis, is also significantly inhibited by PHA 408 treatment [17]. In human chondrocyte cultures, PHA 408 inhibits interleukin-1β induced matrix metalloproteinase production with an IC50 of approximately 1 micromolar, indicating effective prevention of cartilage-degrading enzyme production [17].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Dates
2: Khan SY, Awad EM, Oszwald A, Mayr M, Yin X, Waltenberger B, Stuppner H, Lipovac M, Uhrin P, Breuss JM. Premature senescence of endothelial cells upon chronic exposure to TNFα can be prevented by N-acetyl cysteine and plumericin. Sci Rep. 2017 Jan 3;7:39501. doi: 10.1038/srep39501. PubMed PMID: 28045034; PubMed Central PMCID: PMC5206708.
3: Carlson CG, Dole E, Stefanski C, Bayless D. The effect of specific IKKβ inhibitors on the cytosolic expression of IκB-α and the nuclear expression of p65 in dystrophic (MDX) muscle. Am J Transl Res. 2015 Apr 15;7(4):670-82. eCollection 2015. PubMed PMID: 26064436; PubMed Central PMCID: PMC4455343.
4: Li J, Wang X, Zhang F, Yin H. Toll-like receptors as therapeutic targets for autoimmune connective tissue diseases. Pharmacol Ther. 2013 Jun;138(3):441-51. doi: 10.1016/j.pharmthera.2013.03.003. Epub 2013 Mar 24. Review. PubMed PMID: 23531543; PubMed Central PMCID: PMC3686650.
5: Xie J, Poda GI, Hu Y, Chen NX, Heier RF, Wolfson SG, Reding MT, Lennon PJ, Kurumbail RG, Selness SR, Li X, Kishore NN, Sommers CD, Christine L, Bonar SL, Venkatraman N, Mathialagan S, Brustkern SJ, Huang HC. Aminopyridinecarboxamide-based inhaled IKK-2 inhibitors for asthma and COPD: Structure-activity relationship. Bioorg Med Chem. 2011 Feb 1;19(3):1242-55. doi: 10.1016/j.bmc.2010.12.027. Epub 2010 Dec 23. PubMed PMID: 21236687.
6: Mathialagan S, Poda GI, Kurumbail RG, Selness SR, Hall T, Reitz BA, Weinberg RA, Kishore N, Mbalaviele G. Expression, purification and functional characterization of IkappaB kinase-2 (IKK-2) mutants. Protein Expr Purif. 2010 Aug;72(2):254-61. doi: 10.1016/j.pep.2010.02.009. Epub 2010 Feb 20. PubMed PMID: 20176108.
7: Rajendrasozhan S, Hwang JW, Yao H, Kishore N, Rahman I. Anti-inflammatory effect of a selective IkappaB kinase-beta inhibitor in rat lung in response to LPS and cigarette smoke. Pulm Pharmacol Ther. 2010 Jun;23(3):172-81. doi: 10.1016/j.pupt.2010.01.002. Epub 2010 Jan 18. PubMed PMID: 20080200; PubMed Central PMCID: PMC2850968.
8: Chiang PC, Kishore NN, Thompson DC. Combined use of pharmacokinetic modeling and a steady-state delivery approach allows early assessment of IkappaB kinase-2 (IKK-2) target safety and efficacy. J Pharm Sci. 2010 Mar;99(3):1278-87. doi: 10.1002/jps.21909. PubMed PMID: 19743500.
9: Sommers CD, Thompson JM, Guzova JA, Bonar SL, Rader RK, Mathialagan S, Venkatraman N, Holway VW, Kahn LE, Hu G, Garner DS, Huang HC, Chiang PC, Schindler JF, Hu Y, Meyer DM, Kishore NN. Novel tight-binding inhibitory factor-kappaB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation. J Pharmacol Exp Ther. 2009 Aug;330(2):377-88. doi: 10.1124/jpet.108.147538. Epub 2009 May 28. PubMed PMID: 19478133.
10: Mbalaviele G, Sommers CD, Bonar SL, Mathialagan S, Schindler JF, Guzova JA, Shaffer AF, Melton MA, Christine LJ, Tripp CS, Chiang PC, Thompson DC, Hu Y, Kishore N. A novel, highly selective, tight binding IkappaB kinase-2 (IKK-2) inhibitor: a tool to correlate IKK-2 activity to the fate and functions of the components of the nuclear factor-kappaB pathway in arthritis-relevant cells and animal models. J Pharmacol Exp Ther. 2009 Apr;329(1):14-25. doi: 10.1124/jpet.108.143800. Epub 2009 Jan 23. PubMed PMID: 19168710.
11: Araújo MI, Bacellar O, Ribeiro-de-Jesus A, Carvalho EM. The absence of gamma-interferon production of S. mansoni antigens in patients with schistosomiasis. Braz J Med Biol Res. 1994 Jul;27(7):1619-25. PubMed PMID: 7874028.



